molecular formula C11H11ClO4 B8350123 Methyl 3-(3-chloro-4-hydroxybenzoyl)propionate

Methyl 3-(3-chloro-4-hydroxybenzoyl)propionate

Cat. No. B8350123
M. Wt: 242.65 g/mol
InChI Key: XKEZJEIGNBYGKC-UHFFFAOYSA-N
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Patent
US04011321

Procedure details

Aluminium chloride powder (66.75g, 0.5 mole) was added during one hour to a stirred mixture of dry 2-chlorophenol (27.3g, 0.22 mole), powdered succinic anhydride (20g, 0.2 mole) and dry sym-tetrachlorethane (150 ml) while the temperature was allowed to rise from 20° C to 40° C. The resultant mixture was heated in an oil bath at 135° C for 2 hours, then cooled in ice and hydrolysed with cold 10% hydrochloric acid solution (100 ml). Tetrachloroethane was removed by steam distillation and the aqueous residue precipitated a gum which was purified by standard procedures to give 31.97g, 70%, of a mixture of 3-(3-chloro-2-hydroxybenzoyl) propionic acid and 3-(3-chloro-4-hydroxybenzoyl)propionic acids. Esterification of the mixed acids with methanol - hydrogen chloride and separation of the products by column chromatography (silica, 5/1 chloroform/petroleum ether B.p. 60°-80° C) gave methyl 3-(3-chloro-2-hydroxybenzoyl)propionate (m.p. 60°-62° C) and methyl 3-(3-chloro-4-hydroxybenzoyl)propionate (m.p. 85°-89° C). Hydrolysis of the latter ester with dilute sodium hydroxide solution gave 3-(3-chloro-4-hydroxybenzoyl)propionic acid (m.p. 155°-160° C). The pure acid, on recrystallisation from water, had m.p. 160°-162° C.
Quantity
66.75 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(3-chloro-2-hydroxybenzoyl) propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(3-chloro-4-hydroxybenzoyl)propionic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12].[C:13]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14]1.[CH:20](Cl)(Cl)C(Cl)Cl.[Cl:26][C:27]1[C:28]([OH:40])=[C:29]([CH:37]=[CH:38][CH:39]=1)[C:30]([CH2:32][CH2:33][C:34]([OH:36])=[O:35])=[O:31]>Cl>[Cl:26][C:27]1[C:28]([OH:40])=[C:29]([CH:37]=[CH:38][CH:39]=1)[C:30]([CH2:32][CH2:33][C:34]([O:36][CH3:6])=[O:35])=[O:31].[Cl:5][C:6]1[CH:11]=[C:10]([CH:9]=[CH:8][C:7]=1[OH:12])[C:16]([CH2:15][CH2:14][C:13]([O:18][CH3:20])=[O:19])=[O:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
66.75 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
27.3 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C(Cl)Cl)(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-(3-chloro-2-hydroxybenzoyl) propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=O)CCC(=O)O)C=CC1)O
Name
3-(3-chloro-4-hydroxybenzoyl)propionic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise from 20° C to 40° C
CUSTOM
Type
CUSTOM
Details
Tetrachloroethane was removed by steam distillation
CUSTOM
Type
CUSTOM
Details
the aqueous residue precipitated a gum which
CUSTOM
Type
CUSTOM
Details
was purified by standard procedures
CUSTOM
Type
CUSTOM
Details
to give 31.97g, 70%
CUSTOM
Type
CUSTOM
Details
Esterification of the mixed acids with methanol - hydrogen chloride and separation of the products by column chromatography (silica, 5/1 chloroform/petroleum ether B.p. 60°-80° C)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)CCC(=O)OC)C=CC1)O
Name
Type
product
Smiles
ClC=1C=C(C(=O)CCC(=O)OC)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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